trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate
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Overview
Description
trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate: is a synthetic organic compound with the molecular formula C20H20ClNO4. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, a methyl group, and a chlorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Substitution Reactions: The introduction of the benzyl, methyl, and chlorophenyl groups is achieved through substitution reactions. For instance, benzylation can be performed using benzyl bromide in the presence of a base.
Esterification: The carboxylate groups are introduced via esterification reactions, often using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of an alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically affecting the benzyl or methyl groups.
Reduction: Reduction reactions can be used to modify the chlorophenyl group or the ester functionalities.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde derivatives, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful probe for investigating enzyme activity and receptor binding.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the chlorophenyl group suggests possible activity as an anti-inflammatory or antimicrobial agent.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
trans-1-Benzyl 3-methyl 4-phenylpyrrolidine-1,3-dicarboxylate: Similar structure but lacks the chlorophenyl group.
trans-1-Benzyl 3-methyl 4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate: Contains a fluorophenyl group instead of a chlorophenyl group.
trans-1-Benzyl 3-methyl 4-(4-bromophenyl)pyrrolidine-1,3-dicarboxylate: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in trans-1-Benzyl 3-methyl 4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl (3S,4R)-4-(4-chlorophenyl)pyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-25-19(23)18-12-22(11-17(18)15-7-9-16(21)10-8-15)20(24)26-13-14-5-3-2-4-6-14/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTQACCVRCVYJI-ZWKOTPCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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